molecular formula C26H51NO6 B12686617 Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate CAS No. 93803-18-0

Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate

Cat. No.: B12686617
CAS No.: 93803-18-0
M. Wt: 473.7 g/mol
InChI Key: JPBUGLVVKDRPHS-RRABGKBLSA-N
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Description

Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with a molecular formula of C26H51NO6. It is known for its unique chemical structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the reaction of 2-hydroxyethylamine with octadec-9-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its use in formulations for topical and systemic drug delivery.

    Industry: It is used in the formulation of cosmetics, personal care products, and industrial cleaners.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and facilitating the delivery of active compounds. The molecular targets and pathways involved include interactions with membrane proteins and lipids, leading to changes in membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)ammonium acetate
  • Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate

Uniqueness

Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is unique due to its specific combination of hydrophilic and hydrophobic components, which provides it with distinct properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring both solubility in water and interaction with lipid membranes.

Properties

CAS No.

93803-18-0

Molecular Formula

C26H51NO6

Molecular Weight

473.7 g/mol

IUPAC Name

acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl (E)-octadec-9-enoate

InChI

InChI=1S/C24H47NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h9-10,26-27H,2-8,11-23H2,1H3;1H3,(H,3,4)/b10-9+;

InChI Key

JPBUGLVVKDRPHS-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O

Origin of Product

United States

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